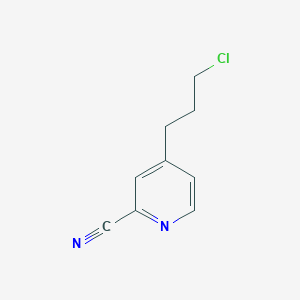
4-(3-Chloropropyl)-2-cyanopyridine
Cat. No. B8325710
M. Wt: 180.63 g/mol
InChI Key: FMQILKVICZWTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04588732
Procedure details


Peracetic acid (40%, 5.0 ml) is added to 4-(3-chloropropyl)pyridine (5.18 g) at such a rate as to keep the reaction temperature at 80°. The mixture is stirred until the temperature falls to 30°. Excess peracid is destroyed with sodium sulfite solution and the solvent is vacuum distilled. The residue is redissolved in methylene chloride (50 ml), filtered and evaporated to yield and crude 4-(3-chloropropyl)-pyridine-N-oxide which is heated to 80° in dimethyl sulfate (4.66 g) for 2 hours. The resulting 4-(3-chloropropyl)-1-methoxypyridinium methyl sulfate salt is dissolved in 10 ml of water, cooled to 0° and reacted with an ice-cold solution of potassium cyanide (6.7 g, 100 mmol) in 20 ml of 0.25N sodium hydroxide solution for 22 hours. The product is extracted with methylene chloride (3×30 ml) and dried over sodium sulfate. The solvent is evaporated and the residue filtered through 45 g of silica gel with ether to yield 4-(3-chloropropyl)-2-cyanopyridine; NMR (CDCl3) 3.56 (t, 2H), 7.40 (d, 1H), 7.57 (s, 1H), 8.60 (d, 1H).
Name
Peracetic acid
Quantity
5 mL
Type
reactant
Reaction Step One


Name
4-(3-chloropropyl)-pyridine-N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
4-(3-chloropropyl)-1-methoxypyridinium methyl sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
C(OO)(=O)C.[Cl:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.ClCCCC1C=C[N+:23]([O-])=[CH:22]C=1.COS([O-])(=O)=O.ClCCCC1C=C[N+](OC)=CC=1.[C-]#N.[K+]>S(OC)(OC)(=O)=O.O.[OH-].[Na+]>[Cl:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:22]#[N:23])[CH:11]=1 |f:3.4,5.6,9.10|
|
Inputs


Step One
|
Name
|
Peracetic acid
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
|
Name
|
|
|
Quantity
|
5.18 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC1=CC=NC=C1
|
Step Two
|
Name
|
4-(3-chloropropyl)-pyridine-N-oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC1=CC=[N+](C=C1)[O-]
|
|
Name
|
|
|
Quantity
|
4.66 g
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Step Three
|
Name
|
4-(3-chloropropyl)-1-methoxypyridinium methyl sulfate salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)[O-].ClCCCC1=CC=[N+](C=C1)OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred until the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 80°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
falls to 30°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess peracid is destroyed with sodium sulfite solution
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is redissolved in methylene chloride (50 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0°
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product is extracted with methylene chloride (3×30 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the residue filtered through 45 g of silica gel with ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCC1=CC(=NC=C1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
